H-D-Phe(4-F)-OH (CAS: 18125-46-7) is a non-canonical, halogenated D-amino acid widely procured as a specialized building block for advanced solid-phase peptide synthesis (SPPS) and medicinal chemistry. Featuring a D-stereocenter and a para-substituted fluorine atom, this compound is strategically utilized to enhance the proteolytic stability, lipophilicity, and binding affinity of peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). As a commercially available intermediate, it offers a dual advantage: the D-configuration fundamentally resists degradation by endogenous L-proteases, while the highly electronegative fluorine atom modulates the electronic properties of the aromatic ring and provides a background-free handle for 19F NMR structural studies. Its consistent availability at high enantiomeric purity makes it a critical raw material for scaling up next-generation, metabolically stable drug candidates where standard proteinogenic amino acids fail [1].
Substituting H-D-Phe(4-F)-OH with its L-enantiomer (H-L-Phe(4-F)-OH) or unsubstituted D-phenylalanine (H-D-Phe-OH) compromises critical application performance and process outcomes. The L-enantiomer is rapidly recognized and cleaved by native proteases, drastically reducing the in vivo half-life of synthesized peptides and rendering them unsuitable for therapeutic development. Conversely, utilizing unsubstituted H-D-Phe-OH sacrifices the unique electronic and lipophilic enhancements provided by the fluorine atom, leading to reduced membrane permeability and weaker interactions within hydrophobic target pockets. Furthermore, replacing the para-fluoro group with bulkier halogens like chlorine or a trifluoromethyl group introduces steric clashes that can disrupt native peptide folding and target binding. Consequently, for workflows requiring precise steric mimicry of hydrogen alongside enhanced metabolic stability and a 19F NMR handle, H-D-Phe(4-F)-OH is the strictly required precursor [1].
The incorporation of D-4-fluorophenylalanine into peptide sequences provides profound resistance to enzymatic degradation compared to L-enantiomer counterparts. In comparative serum stability assays of bicyclic peptidyl inhibitors, peptides incorporating the D-Fpa residue demonstrated exceptional robustness, with 97% of the peptide remaining intact after 6 hours of incubation. In stark contrast, control peptides utilizing standard L-amino acid configurations experienced rapid proteolysis, with approximately 50% degradation occurring within just 3 hours. This dramatic increase in metabolic stability is a direct consequence of the D-stereocenter evading recognition by endogenous proteases [1].
| Evidence Dimension | Peptide intactness in human serum |
| Target Compound Data | 97% intact after 6 hours |
| Comparator Or Baseline | L-amino acid control peptide (~50% degraded after 3 hours) |
| Quantified Difference | Near-total resistance vs. rapid degradation (over 2x extension in half-life) |
| Conditions | Incubation in human serum at 37 °C, analyzed by reversed-phase HPLC |
Procuring the D-enantiomer is mandatory for developing peptide therapeutics that require extended systemic circulation and reduced dosing frequencies.
The para-fluoro substitution on the aromatic ring of D-phenylalanine significantly modulates the compound's lipophilic profile, a critical parameter for drug absorption and membrane permeability. Computational and experimental lipophilicity scales (LogP) demonstrate that 4-fluorophenylalanine derivatives exhibit a notable increase in lipophilicity compared to unsubstituted phenylalanine. The introduction of the highly electronegative fluorine atom enhances the hydrophobic character of the residue without adding significant steric bulk, thereby facilitating improved passive diffusion across lipid bilayers and stronger binding within hydrophobic protein pockets [1].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | Elevated LogP characteristic of 4-fluorinated aromatics |
| Comparator Or Baseline | Unsubstituted Phenylalanine (lower baseline LogP) |
| Quantified Difference | Notable increment in lipophilic propensity (approx. 0.5 - 1.0 LogP units depending on the model) |
| Conditions | Computational modeling and n-octanol/water partition coefficient analysis |
The enhanced lipophilicity justifies selecting the 4-fluoro derivative over standard D-Phe to optimize the bioavailability and intracellular target engagement of synthesized APIs.
H-D-Phe(4-F)-OH serves as a highly sensitive, background-free probe for 19F NMR spectroscopy, offering distinct advantages over other fluorinated isomers and unsubstituted phenylalanine. When incorporated into proteins or peptides, the 4-fluorophenylalanine residue yields sharp, well-resolved 19F resonances that are highly responsive to changes in the local chemical environment. Unlike 3-fluorophenylalanine, which often exhibits a compressed chemical shift range due to fast phenyl ring flips, the 4-fluoro position provides a clear and quantifiable signal for monitoring conformational heterogeneity, ligand binding, and folding dynamics without the interference of background signals inherent to 1H NMR [1].
| Evidence Dimension | 19F NMR chemical shift resolution and utility |
| Target Compound Data | Sharp, well-resolved 19F resonances sensitive to local environment |
| Comparator Or Baseline | Unsubstituted D-Phe (no 19F signal) and 3-F-Phe (compressed chemical shift range) |
| Quantified Difference | Provides a background-free structural probe with superior resolution compared to meta-substituted analogs |
| Conditions | 19F solution nuclear magnetic resonance (NMR) spectroscopy of labeled peptides/proteins |
Procuring this specific isomer enables researchers to conduct precise, label-free structural and binding assays that are impossible with unsubstituted or sub-optimally fluorinated analogs.
In solid-phase peptide synthesis (SPPS) and rational drug design, H-D-Phe(4-F)-OH is uniquely positioned due to the steric similarity between fluorine and hydrogen. The substitution of a single hydrogen atom by fluorine provides a site-specific probe with minimal impact on the intrinsic properties of the peptide. The Van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), allowing the 4-fluoro derivative to seamlessly replace native phenylalanine residues without inducing disruptive steric clashes. In contrast, substitution with bulkier halogens such as chlorine (1.75 Å) or a trifluoromethyl group (2.20 Å) can significantly alter the peptide backbone conformation and abrogate target binding affinity[1].
| Evidence Dimension | Van der Waals radius and steric interference |
| Target Compound Data | Fluorine radius (1.47 Å) closely mimicking hydrogen |
| Comparator Or Baseline | Chlorine (1.75 Å) or CF3 (2.20 Å) analogs |
| Quantified Difference | Minimal steric perturbation compared to >40% increase in radius for heavier halogens |
| Conditions | Structural modeling and solid-phase peptide synthesis (SPPS) integration |
Buyers should select the 4-fluoro analog to achieve electronic modulation of the peptide without risking the steric disruption caused by bulkier halogenated substitutes.
Directly leveraging its D-stereochemistry, this compound is essential for manufacturing peptide drugs, such as cell-penetrating peptides and enzyme inhibitors, that require extended in vivo half-lives and resistance to serum proteases[1].
Utilizing the background-free 19F signal, H-D-Phe(4-F)-OH is incorporated into target proteins or peptide ligands to monitor conformational dynamics, folding pathways, and protein-ligand interactions during early-stage drug discovery [3].
Taking advantage of the increased LogP provided by the para-fluoro substitution, this building block is used to design small molecules and peptidomimetics with enhanced membrane permeability and stronger affinity for hydrophobic target pockets, without introducing significant steric bulk [2].
Irritant